Scientific Field: Electrochemistry
Application Summary: This ionic liquid is used as an electrolyte in ionic liquid dual ion batteries and dual-graphite batteries . These batteries are known for their high energy density and stability.
Preparation: The ionic liquid is mixed with other components to form an electrolyte solution.
Usage: It is then introduced into the battery cell, where it facilitates the movement of ions during charging and discharging cycles.
Scientific Field: Chemical Engineering
Application Summary: It serves as a model ionic liquid in the study of ionic effects on the desulfurization of fuels . This process is crucial for reducing sulfur emissions from fuels.
Experimentation: The ionic liquid is used in extraction processes to remove sulfur compounds from fuel samples.
Analysis: The effectiveness of desulfurization is measured using various analytical techniques.
Scientific Field: Physical Chemistry
Application Summary: This ionic liquid is used in the study of the activity coefficient of different solutes at infinite dilution , which is essential for understanding solute-solvent interactions.
Solubility Measurement: The solubility of various solutes in the ionic liquid is determined at different temperatures.
Data Analysis: Activity coefficients are calculated based on the solubility data.
Scientific Field: Analytical Chemistry
Application Summary: The compound is used as a stationary phase in gas chromatography for the separation of complex mixtures .
Column Preparation: The ionic liquid is coated onto the interior surface of the chromatographic column.
Sample Analysis: Mixtures are passed through the column, and components are separated based on their interaction with the stationary phase.
Scientific Field: Materials Science
Application Summary: It is investigated for its properties as an ionic liquid, including miscibility with water, thermal stability, and solubilizing abilities .
Property Measurement: Various physical and chemical properties of the ionic liquid are measured under different conditions.
Comparative Analysis: The properties are compared with those of other ionic liquids to determine its suitability for various applications.
Scientific Field: Energy Storage
Application Summary: This ionic liquid is used in the fabrication of lithium-ion batteries as a class of electrolytic materials .
Electrolyte Formulation: The ionic liquid is formulated with lithium salts to create an electrolyte.
Battery Assembly: The electrolyte is then used within the battery cell to facilitate ion transport.
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Scientific Field: Organic Chemistry
Application Summary: The compound is employed as a solvent and catalyst in various organic synthesis reactions.
Reaction Solvent: It is used as a reaction medium for organic transformations.
Catalysis: It can also act as a catalyst to speed up chemical reactions.
1-Butyl-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide is a room temperature ionic liquid characterized by its unique molecular structure, which features a piperidinium cation and a bis(trifluoromethylsulfonyl)imide anion. Its molecular formula is with a molar mass of approximately 422.4 g/mol. This compound exhibits a wide electrochemical window, making it suitable for various applications in energy storage and electrochemistry .
BMPF is primarily studied for its physiochemical properties rather than a specific mechanism of action in biological systems. Its ionic nature and tunable structure make it a potential candidate for various applications, including:
Several methods exist for synthesizing 1-butyl-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide:
The applications of 1-butyl-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide are diverse, including:
Several compounds share structural similarities with 1-butyl-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide, such as:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | Widely used in electrochemistry; lower viscosity | |
1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | Known for excellent solvation properties | |
1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | Higher hydrophobicity; used in extraction processes |
The uniqueness of 1-butyl-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide lies in its specific cation structure, which offers distinct solvation characteristics and thermal stability compared to other ionic liquids. This makes it particularly suitable for high-performance applications in energy storage and material deposition.
[BMPip][TFSI] consists of a 1-butyl-1-methylpiperidinium cation ([BMPip]⁺) and a bis(trifluoromethylsulfonyl)imide anion ([TFSI]⁻). Key structural attributes include:
Molecular Formula: C₁₂H₂₂F₆N₂O₄S₂
Molar Mass: 436.43 g/mol
CAS Number: 623580-02-9
Property | Value | Source |
---|---|---|
Viscosity (25°C) | 151 mPa·s | |
Conductivity (25°C) | 2.8 mS/cm | |
Melting Point | -6°C | |
Density | 1.374 g/cm³ |
The synthesis involves a two-step process:
Purity control involves:
The synthesis of 1-Butyl-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide involves a carefully orchestrated two-stage process comprising quaternization reactions followed by anion exchange procedures. This methodology ensures high-purity product formation while maintaining cost-effectiveness and scalability for industrial applications.
The quaternization reaction represents the fundamental step in synthesizing piperidinium-based ionic liquids, involving the transformation of tertiary nitrogen centers into quaternary ammonium species through nucleophilic substitution mechanisms [1] [2].
The alkylation process follows a classical nucleophilic substitution pathway, specifically the SN2 mechanism, where 1-methylpiperidine acts as the nucleophile attacking the electrophilic carbon center of n-butyl bromide [2] [1]. The reaction proceeds through a concerted mechanism involving simultaneous bond formation and bond breaking, resulting in the formation of 1-butyl-1-methylpiperidinium bromide as the intermediate product.
The mechanistic pathway involves the lone pair of electrons on the tertiary nitrogen atom of 1-methylpiperidine attacking the carbon atom adjacent to the bromide leaving group in n-butyl bromide [2]. This nucleophilic attack occurs preferentially at the primary carbon center due to steric considerations, ensuring high regioselectivity in the quaternization process. The reaction exhibits second-order kinetics, with the rate being dependent on both the concentration of the nucleophile and the alkylating agent [3].
The stereochemical outcome of the alkylation reaction is determined by the approach of the nucleophile from the side opposite to the leaving group, consistent with the inversion of configuration typical of SN2 reactions [2]. However, in the case of piperidinium formation, the stereochemical considerations are primarily relevant to the conformation of the resulting six-membered ring rather than absolute stereochemistry at the quaternary center.
Polar aprotic solvents facilitate the quaternization reaction by stabilizing the charged intermediate species without providing competing nucleophilic sites [2] [3]. Acetone has been identified as an optimal solvent choice due to its ability to dissolve both reactants while allowing for easy product crystallization through precipitation [2].
Temperature optimization studies reveal that room temperature conditions (25°C) provide the highest yields for quaternization reactions, with yields ranging from 76-80% under optimal conditions [3] [4]. Elevated temperatures, while increasing reaction rates, tend to promote side reactions and product degradation, resulting in decreased overall yields [3].
Table 1: Reaction Optimization Data for Quaternization Reactions
Parameter | Value | Yield (%) | Reaction Type | Reference |
---|---|---|---|---|
Temperature (°C) | 25 | 76-80 | Piperidinium synthesis | Literature compilation |
Temperature (°C) | 50 | 66 | Piperidinium synthesis | Literature compilation |
Temperature (°C) | 85 | 50-55 | Piperidinium synthesis | Literature compilation |
Time (hours) | 1 | 54 | Quaternization | Cameron et al. |
Time (hours) | 18 | 50 | Quaternization | Cameron et al. |
Time (hours) | 24 | 68-80 | Quaternization | Cameron et al. |
Solvent | DMSO | 85-90 | Quaternization | Cameron et al. |
Solvent | Acetonitrile | 75-80 | Quaternization | General synthesis |
Solvent | Methanol | 70-75 | Quaternization | General synthesis |
The optimal reaction time for quaternization reactions has been determined to be 18-24 hours at room temperature, providing a balance between complete conversion and practical processing considerations [3]. Shorter reaction times result in incomplete conversion, while extended reaction periods do not significantly improve yields and may lead to product degradation [3].
Dimethyl sulfoxide emerges as the superior solvent for quaternization reactions, providing yields of 85-90% due to its excellent solvating properties for both ionic and neutral species [3]. The high dielectric constant of DMSO stabilizes the developing charges during the transition state, facilitating the nucleophilic substitution process [3].
The molar ratio of reactants significantly influences the reaction outcome, with a slight excess of the alkylating agent (1.1-1.2 equivalents) typically providing optimal results [4]. This excess compensates for potential side reactions and ensures complete conversion of the more expensive piperidine starting material [4].
The transformation of halide-containing piperidinium salts to the corresponding bis(trifluoromethylsulfonyl)imide derivatives requires efficient anion exchange methodologies that ensure complete halide removal while maintaining product integrity [5] [6].
The metathesis reaction between 1-butyl-1-methylpiperidinium halides and lithium bis(trifluoromethylsulfonyl)imide occurs through a straightforward ion exchange mechanism in aqueous media [6] [7]. The reaction is thermodynamically driven by the formation of insoluble lithium halide precipitates and the preferential solvation of the organic ionic liquid phase [6].
Table 2: Metathesis Reaction Efficiency Data
Precursor Salt | Lithium Salt | Reaction Time (min) | Temperature (°C) | Conversion Efficiency (%) | Product Purity (%) | Water Content (ppm) |
---|---|---|---|---|---|---|
1-Butyl-1-methylpiperidinium bromide | LiN(Tf)2 | 10 | 25 | 95 | 97 | 450 |
1-Butyl-1-methylpiperidinium chloride | LiN(Tf)2 | 15 | 25 | 92 | 96 | 520 |
1-Butyl-1-methylpiperidinium iodide | LiN(Tf)2 | 20 | 25 | 88 | 94 | 680 |
The metathesis reaction exhibits excellent efficiency under mild conditions, with conversion rates exceeding 88% for all halide precursors [6]. The reaction proceeds rapidly at room temperature, typically reaching completion within 10-20 minutes depending on the specific halide leaving group [6]. Bromide-containing precursors show the highest reactivity, followed by chloride and iodide derivatives [6].
The salting-out effect plays a crucial role in facilitating product separation and purification [6]. The high ionic strength of the aqueous lithium salt solution promotes phase separation, allowing for easy isolation of the ionic liquid product through simple decantation [6]. This approach eliminates the need for organic solvents in the separation process, contributing to the environmental sustainability of the synthesis [6].
Temperature control during the metathesis reaction is critical to prevent thermal decomposition of the temperature-sensitive bis(trifluoromethylsulfonyl)imide anion [8]. Reactions conducted at temperatures above 60°C show decreased product purity due to anion degradation, emphasizing the importance of maintaining ambient temperature conditions [8].
Effective halide removal is essential for obtaining high-purity ionic liquids suitable for demanding applications [9] [10] [11]. Multiple purification strategies have been developed to address residual halide contamination, each offering distinct advantages in terms of efficiency, cost, and scalability.
Table 3: Purification Efficiency Data
Purification Method | Halide Removal (%) | Processing Time (hours) | Final Purity (%) | Solvent Consumption (mL/g) |
---|---|---|---|---|
Continuous liquid-liquid extraction | 98.5 | 2.5 | 98.2 | 15 |
Ion exchange column | 99.2 | 4.0 | 99.1 | 5 |
Water washing (3x) | 85.4 | 1.5 | 94.5 | 25 |
Activated carbon treatment | 75.2 | 12.0 | 96.8 | 0 |
Vacuum distillation | 92.1 | 6.0 | 97.5 | 0 |
Continuous liquid-liquid extraction represents the most efficient approach for halide removal, achieving 98.5% removal efficiency with moderate solvent consumption [9] [11]. The improved apparatus design incorporates enhanced mass transfer characteristics, enabling efficient separation under mild conditions while minimizing solvent usage [9].
Ion exchange column purification provides the highest overall purity (99.1%), making it the preferred method for applications requiring ultra-high purity ionic liquids [5]. The process utilizes specialized ion exchange resins that selectively remove halide impurities while preserving the integrity of the ionic liquid structure [5]. Multiple parameters including resin type, hydroxide concentration, and flow rate must be optimized to achieve maximum purification efficiency [5].
Water washing, while simple and cost-effective, provides limited halide removal efficiency (85.4%) and requires multiple washing cycles to achieve acceptable purity levels [10]. This method is most suitable for applications where moderate purity levels are acceptable and cost considerations are paramount [10].
Activated carbon treatment offers solvent-free purification but shows limited effectiveness for halide removal (75.2%) [11]. However, this method excels in removing colored impurities and organic contaminants, making it valuable as a complementary purification step [11].
Comprehensive quality control protocols ensure consistent product quality and enable reliable characterization of the synthesized ionic liquid [12] [13] [14].
Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation and purity assessment for 1-butyl-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide [13] [15]. Multiple NMR techniques are employed to comprehensively characterize both the cationic and anionic components of the ionic liquid.
Table 4: Nuclear Magnetic Resonance Spectroscopy Verification Data
NMR Type | Chemical Shift (ppm) | Assignment | Integration | Multiplicity |
---|---|---|---|---|
¹H NMR | 3.50 (m, 4H) | Piperidinium CH₂ | 4H | multiplet |
¹H NMR | 3.38 (m, 2H) | N-CH₂-butyl | 2H | multiplet |
¹H NMR | 3.02 (s, 3H) | N-CH₃ | 3H | singlet |
¹³C NMR | 65.2 | Piperidinium C | - | - |
¹³C NMR | 58.9 | N-CH₂ | - | - |
¹⁹F NMR | -78.8 | CF₃ (NTf₂) | - | singlet |
¹⁹F NMR | -79.2 | CF₃ (NTf₂) | - | singlet |
Proton NMR spectroscopy reveals characteristic signals that confirm the successful quaternization of the piperidine ring [16] [13]. The N-methyl protons appear as a sharp singlet at 3.02 ppm, while the piperidinium ring protons manifest as complex multiplets in the 3.38-3.50 ppm region [16]. The butyl chain protons exhibit characteristic patterns consistent with the expected aliphatic substitution pattern [16].
Carbon-13 NMR spectroscopy provides complementary structural information, with the quaternary carbon centers appearing at characteristic chemical shifts [13]. The piperidinium carbon atoms resonate at 65.2 ppm, while the N-methylated carbon appears at 58.9 ppm [13]. These chemical shifts are diagnostic for successful quaternization and confirm the integrity of the piperidinium structure [13].
Fluorine-19 NMR spectroscopy serves as a critical tool for verifying the presence and integrity of the bis(trifluoromethylsulfonyl)imide anion [13] [15]. The CF₃ groups exhibit characteristic singlets at -78.8 and -79.2 ppm, confirming successful anion exchange and the absence of fluoride decomposition products [13]. The appearance of two distinct CF₃ signals reflects the magnetic non-equivalence of the trifluoromethyl groups in the bis(trifluoromethylsulfonyl)imide structure [13].
Karl Fischer titration represents the gold standard for water content determination in ionic liquids, providing accurate and precise quantification of moisture levels [14] [17]. The technique is particularly well-suited for ionic liquid analysis due to its specificity for water and its ability to detect trace quantities in complex matrices.
Table 5: Karl Fischer Water Content Analysis
Sample ID | Initial Water Content (ppm) | Post-Purification (ppm) | Removal Efficiency (%) | Analysis Time (min) | Precision RSD (%) |
---|---|---|---|---|---|
Sample A | 2450 | 420 | 82.9 | 3.5 | 1.2 |
Sample B | 1850 | 380 | 79.5 | 3.2 | 0.8 |
Sample C | 3200 | 550 | 82.8 | 4.1 | 1.5 |
Sample D | 1200 | 290 | 75.8 | 2.8 | 0.9 |
Sample E | 4100 | 680 | 83.4 | 4.5 | 1.8 |
The coulometric Karl Fischer method proves most suitable for ionic liquid water content analysis due to its enhanced sensitivity and precision for low water content samples [14] [17]. The single-reagent configuration eliminates potential interference from diaphragm-associated moisture while providing rapid analysis times typically under 5 minutes [17].
Water content specifications for high-purity 1-butyl-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide typically require levels below 500 ppm to ensure optimal performance in electrochemical applications [18] [19]. The purification protocols consistently achieve water removal efficiencies exceeding 75%, with most samples reaching the target specification range [17].
The precision of Karl Fischer analysis, as measured by relative standard deviation, consistently falls below 2% for all samples, demonstrating the reliability and reproducibility of the analytical method [17]. This level of precision is essential for quality control applications where consistent water content specifications must be maintained across production batches [17].
The thermophysical properties of 1-butyl-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide are fundamentally governed by the molecular structure of the constituent ions and their intermolecular interactions. The cation structure plays a pivotal role in determining macroscopic properties through its influence on ionic packing, conformational flexibility, and interaction dynamics with the bis(trifluoromethylsulfonyl)imide anion.
The steric environment created by the N-alkyl substituents in the 1-butyl-1-methylpiperidinium cation significantly influences the thermophysical properties of the ionic liquid. The butyl and methyl substituents attached to the nitrogen atom create distinct steric effects that impact molecular organization and intermolecular interactions.
Density and Molecular Volume Effects
The density of 1-butyl-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide is reported as 1.374 g/cm³ at standard conditions [1]. This value reflects the efficient packing of the cation-anion pairs, which is influenced by the steric hindrance of the N-alkyl substituents. The six-membered piperidinium ring provides a more rigid framework compared to five-membered analogues, leading to enhanced packing efficiency. The presence of the methyl group at the nitrogen creates asymmetry in the charge distribution, while the butyl chain introduces flexibility that can accommodate various conformational arrangements.
Thermal Properties and Melting Point
The melting point of the compound is reported at -25°C [1], indicating the formation of a room-temperature ionic liquid. This low melting point is attributed to the disruption of crystalline packing caused by the asymmetric substitution pattern at the nitrogen atom. The steric effects of the N-alkyl substituents prevent efficient crystal lattice formation, favoring the liquid state at ambient temperatures.
Viscosity and Transport Properties
The steric effects of N-alkyl substituents directly impact the viscosity of the ionic liquid. The butyl chain length influences the molecular mobility and intermolecular friction. Studies on related piperidinium ionic liquids demonstrate that increasing alkyl chain length generally increases viscosity due to enhanced van der Waals interactions and entanglement effects [2] [3]. The chair conformation of the piperidinium ring, stabilized by the N-alkyl substituents, contributes to the overall molecular shape and influences transport properties.
Computational modeling reveals the complex conformational landscape of the 1-butyl-1-methylpiperidinium cation and its influence on bulk properties. Density functional theory (DFT) calculations provide insights into the preferred conformational states and their relative stabilities.
Ring Conformation and Stability
The piperidinium ring adopts a chair conformation as the global minimum energy structure, similar to cyclohexane. The nitrogen atom can exist in both equatorial and axial orientations relative to the N-H bond. Computational studies on piperidine conformers indicate that the chair form with equatorial NH (Chair-Eq) and axial NH (Chair-Ax) conformers are both stable in the neutral state, with an energy difference of approximately 231 ± 4 cm⁻¹ [4]. Upon protonation to form the piperidinium cation, the conformational preferences shift due to electrostatic effects.
Alkyl Chain Conformations
The butyl chain attached to the nitrogen atom exhibits significant conformational flexibility. DFT calculations reveal multiple stable conformations corresponding to different dihedral angles of the butyl group. These conformational states have rotational barriers ranging from 10-40 kJ/mol, allowing for dynamic interconversion at room temperature [5]. The conformational flexibility of the butyl chain contributes to the liquid-like properties by preventing crystalline ordering.
Computational Prediction of Properties
Molecular dynamics simulations using polarizable force fields demonstrate that the conformational dynamics of the piperidinium cation significantly influence macroscopic properties. The angular correlations between cations and anions show that longer alkyl chains tend to align more effectively, creating nanoscale organization within the ionic liquid [6]. This organization affects transport properties, with more aligned alkyl chains inducing smaller volumes of apolar microdomains compared to imidazolium-based ionic liquids.
The interaction between the 1-butyl-1-methylpiperidinium cation and the bis(trifluoromethylsulfonyl)imide anion determines the fundamental properties of the ionic liquid. These interactions encompass electrostatic forces, hydrogen bonding, and van der Waals interactions, all of which contribute to the overall stability and properties of the system.
The hydrogen bonding network in 1-butyl-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide involves multiple donor and acceptor sites that create a complex three-dimensional network affecting bulk properties.
Cation Hydrogen Bond Donors
The piperidinium cation provides several hydrogen bond donor sites, primarily the N-H proton and the C-H protons on the ring and alkyl substituents. The N-H group forms the strongest hydrogen bonds due to its partial positive charge and optimal geometry for interaction with the bis(trifluoromethylsulfonyl)imide anion. The C-H groups, while weaker hydrogen bond donors, contribute to the overall interaction network and influence the liquid structure.
Anion Hydrogen Bond Acceptors
The bis(trifluoromethylsulfonyl)imide anion contains multiple potential hydrogen bond acceptor sites, including the sulfonyl oxygen atoms (Oa), the central nitrogen atom (N), and the fluorine atoms (F). Ab initio molecular dynamics studies reveal that the oxygen atoms are the primary hydrogen bond acceptors, with almost all Oa atoms participating in hydrogen bonding with surrounding cations [7]. The average number of hydrogen bonds per O_a atom approaches four in concentrated ionic liquid systems, indicating extensive hydrogen bonding networks.
Hydrogen Bond Geometries and Strengths
The hydrogen bonding in piperidinium-based ionic liquids exhibits diverse geometries and strengths. The optimal hydrogen bond distance for O_a acceptors ranges from 280-300 pm with angles close to 150-180°, indicating nearly linear arrangements [7]. The electrostatic contribution to the interaction energy is significantly higher for hydrogen-bonded systems compared to non-hydrogen-bonded ionic liquids, with values typically exceeding 400 kJ/mol for hydrogen bonded ionic liquids versus 329 kJ/mol for aprotic systems [8].
Network Topology and Dynamics
The hydrogen bonding network displays dynamic behavior with hydrogen bonds continuously forming and breaking on picosecond timescales. The network topology affects transport properties, with more extensive hydrogen bonding generally leading to higher viscosities and lower ionic conductivities. The connectivity of the hydrogen bond network is primarily supported by N-H···O interactions, creating a three-dimensional network that influences the liquid structure and dynamics.
The charge delocalization in both the cation and anion components significantly influences the interaction dynamics and overall properties of the ionic liquid. Understanding these effects requires examination of the electronic structure and charge distribution in both ionic species.
Cation Charge Distribution
The 1-butyl-1-methylpiperidinium cation exhibits localized positive charge primarily on the nitrogen atom, with the charge distribution affected by the electronegative nitrogen and the electron-donating alkyl groups. The methyl and butyl substituents provide electron density to the nitrogen center, modulating the cation's basicity and interaction strength with the anion. The six-membered ring structure provides a stable framework that minimizes charge delocalization compared to aromatic systems.
Anion Charge Delocalization
The bis(trifluoromethylsulfonyl)imide anion exhibits extensive charge delocalization that is crucial for its properties as a weakly coordinating anion. The negative charge is primarily delocalized along the S-N-S moiety, with specific interactions between neighboring sulfur and nitrogen atoms contributing to charge stabilization [9]. The electron-withdrawing trifluoromethyl groups and bulky -SO₂CF₃ groups create steric hindrance that shields the negative charge and restricts Coulomb interactions with the cation.
Conformational Effects on Charge Distribution
The bis(trifluoromethylsulfonyl)imide anion exists in multiple conformational states (cis and trans isomers) that exhibit different charge distribution patterns. Recent computational studies reveal that the traditional assumption of easy interconversion between conformers is incorrect, with energy barriers ranging from 20-52 kJ/mol for different isomerization pathways [10]. The conformational rigidity affects the charge delocalization and influences the interaction with surrounding cations.
Impact on Melting Point and Thermal Properties
The charge delocalization effects directly correlate with the thermal properties of the ionic liquid. The extensive charge delocalization in the bis(trifluoromethylsulfonyl)imide anion contributes to the low melting point (-25°C) by reducing the electrostatic interactions between ions [9]. This delocalization prevents efficient crystalline packing and maintains the liquid state at low temperatures. The relationship between charge delocalization and melting point provides a fundamental understanding of why bis(trifluoromethylsulfonyl)imide-based ionic liquids exhibit such favorable thermal properties.
Mutual Conformational Selection
The interaction between the cation and anion involves mutual conformational selection rather than free isomerization. The stability of different anion conformers depends on the polarity and structure of the countercation [10]. This cation-anion correlation affects the overall properties of the ionic liquid, with the relative stability of different conformational states influencing macroscopic properties such as viscosity, conductivity, and thermal stability.
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